![molecular formula C9H14F2O2 B2739896 Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate CAS No. 2114191-23-8](/img/structure/B2739896.png)
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2114191-23-8 . It has a molecular weight of 192.21 and its IUPAC name is ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is 1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a building block for drug candidates due to its unique structural features. By modifying functional groups attached to the cyclobutane ring, scientists can create derivatives with specific pharmacological activities. These derivatives may target enzymes, receptors, or other biological pathways, making them promising candidates for drug development .
Agrochemicals and Crop Protection
The compound’s stability and reactivity profile make it suitable for agrochemical applications. Researchers investigate its use as a precursor for herbicides, fungicides, and insecticides. By introducing specific substituents, they can tailor its activity against pests and pathogens while minimizing environmental impact. Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate derivatives may enhance crop yield and protect plants from diseases .
Materials Science and Polymer Chemistry
In materials science, this compound contributes to the development of high-performance polymers. Its incorporation into polymer chains can enhance mechanical properties, thermal stability, and chemical resistance. Researchers explore its use in engineering plastics, adhesives, and coatings. The difluorocyclobutane moiety imparts rigidity and hydrophobicity, making it valuable for specialized applications .
Organic Synthesis and Asymmetric Catalysis
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate participates in diverse synthetic transformations. Chemists utilize it as a versatile building block for constructing complex molecules. Additionally, its chiral variants find application in asymmetric catalysis. By incorporating this compound into catalysts, researchers can achieve enantioselective reactions, crucial for producing single enantiomer products .
Fluorinated Compounds in Imaging and Diagnostics
Fluorine-containing molecules play a vital role in positron emission tomography (PET) and magnetic resonance imaging (MRI). Researchers explore the potential of difluorocyclobutane carboxylate derivatives as PET tracers or MRI contrast agents. The presence of fluorine enhances imaging sensitivity and provides valuable information about biological processes and disease states .
Computational Chemistry and Quantum Mechanics
Theoretical chemists employ computational methods to study the electronic structure and reactivity of difluorocyclobutane carboxylate. Quantum mechanical calculations help predict its behavior in various environments, such as solvents or enzyme active sites. Understanding its interactions aids in rational drug design and materials optimization .
Safety And Hazards
The compound has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVUMWWJZNRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate |
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